Home > Products > Screening Compounds P130271 > Ciprofloxacin+dexamethasone
Ciprofloxacin+dexamethasone -

Ciprofloxacin+dexamethasone

Catalog Number: EVT-10964038
CAS Number:
Molecular Formula: C39H47F2N3O8
Molecular Weight: 723.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ciprofloxacin and dexamethasone are two pharmaceutical compounds that, when combined, create an effective otic suspension known as Ciprofloxacin/Dexamethasone. This formulation is primarily used to treat ear infections, particularly acute otitis media with tympanostomy tubes. Ciprofloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antibacterial activity, while dexamethasone is a corticosteroid that reduces inflammation.

Source

Ciprofloxacin is derived from the class of fluoroquinolone antibiotics, first developed in the 1980s. Dexamethasone is a synthetic glucocorticoid, developed in the 1950s, which mimics the effects of cortisol. The combination of these two drugs is marketed under the brand name Ciprodex and is administered as an otic suspension.

Classification
  • Ciprofloxacin: Fluoroquinolone antibiotic
  • Dexamethasone: Corticosteroid
Synthesis Analysis

Methods

The synthesis of Ciprofloxacin typically involves several steps starting from 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid, which undergoes various chemical reactions to yield the final product. Dexamethasone is synthesized from cholesterol or its derivatives through a series of chemical modifications including oxidation and ring closure.

Technical Details

  1. Ciprofloxacin:
    • Starting material: 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid.
    • Key reactions include fluorination and piperazine substitution.
  2. Dexamethasone:
    • Starting material: Cholesterol.
    • Key reactions involve hydroxylation and methylation to form the steroid structure.
Molecular Structure Analysis

Structure Data

The molecular structures of Ciprofloxacin and Dexamethasone are as follows:

CompoundMolecular FormulaMolecular Weight (g/mol)Structure
CiprofloxacinC17H18FN3O3·HCl·H2O385.82Ciprofloxacin Structure
DexamethasoneC22H29FO5392.46Dexamethasone Structure
Chemical Reactions Analysis

Reactions and Technical Details

Ciprofloxacin acts primarily through the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. The reaction mechanism involves the formation of a stable complex between ciprofloxacin and DNA gyrase, preventing the unwinding of DNA necessary for replication.

Dexamethasone functions by binding to glucocorticoid receptors, leading to a cascade of events that suppresses inflammation by inhibiting pro-inflammatory cytokines and other mediators.

Mechanism of Action

Process and Data

The combined mechanism of action for Ciprofloxacin/Dexamethasone involves:

  1. Ciprofloxacin:
    • Inhibits DNA gyrase, leading to bacterial cell death.
    • Effective against both gram-positive and gram-negative bacteria.
  2. Dexamethasone:
    • Reduces inflammation by inhibiting multiple inflammatory pathways.
    • Decreases edema and migration of inflammatory cells.

Clinical studies have shown that this combination significantly improves outcomes in patients with acute otitis media compared to other treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Ciprofloxacin:
    • Appearance: Yellowish crystalline powder
    • Solubility: Readily soluble in water
    • pH: Approximately 4 for a 2.5% solution
  • Dexamethasone:
    • Appearance: White crystalline powder
    • Solubility: Practically insoluble in water; slightly soluble in alcohol
    • Melting Point: Approximately 250°C with decomposition

Chemical Properties

Both compounds exhibit stability under normal storage conditions but require careful handling due to their pharmacological activity.

Applications

Scientific Uses

The primary application of Ciprofloxacin/Dexamethasone is in otic formulations for treating ear infections. Its dual action provides both antibacterial effects and anti-inflammatory benefits, making it particularly effective in managing symptoms associated with bacterial infections in the ear.

Additionally, research continues into potential new applications for both compounds individually and in combination therapies across various medical fields, including ophthalmology and systemic infections .

Introduction to the Ciprofloxacin-Dexamethasone Therapeutic Synergy

Historical Development of Fluoroquinolone-Corticosteroid Combinations

The evolution of ototopical therapies progressed from antiseptic solutions to antibiotic monotherapies, culminating in fixed-dose antibiotic-corticosteroid combinations. Early ototopical treatments like aminoglycosides (e.g., neomycin) carried ototoxicity risks, restricting their use in perforated tympanic membranes. The introduction of fluoroquinolones in the 1980s revolutionized otic therapy due to their broad-spectrum activity and favorable safety profile. Ciprofloxacin emerged as a cornerstone agent with efficacy against Pseudomonas aeruginosa, Staphylococcus aureus, and other common otic pathogens [3] [5].

Pivotal clinical trials in the early 2000s demonstrated the superiority of adding dexamethasone to ciprofloxacin. A landmark study (2004) randomized 599 pediatric patients with acute otitis media with tympanostomy tubes to receive either ciprofloxacin-dexamethasone or ofloxacin monotherapy. The combination achieved significantly higher clinical cure rates (90% versus 78%) and microbiological eradication (92% versus 81.8%), establishing a new efficacy benchmark [2]. This evidence catalyzed the 2003 FDA approval of the first ciprofloxacin-dexamethasone otic suspension, creating a new therapeutic category. Subsequent studies confirmed these findings, including trials showing advantages over neomycin-polymyxin B-hydrocortisone combinations in otitis externa [6].

Table 1: Key Clinical Trial Outcomes for Ciprofloxacin-Dexamethasone Versus Monotherapies

ConditionComparatorClinical Cure Rate (%)Microbiological Eradication (%)Reference
Acute otitis media (tubes)Ofloxacin90 vs. 7892 vs. 81.8 [2]
Acute otitis externaNeomycin-Polymyxin-Hydrocortisone87/94 vs. 84/8985/92 vs. 85/85 [6]

Theoretical Foundations for Dual-Action Ototopical Therapeutics

The therapeutic synergy originates from complementary pharmacodynamic mechanisms operating at the molecular level:

  • Antibacterial Action: Ciprofloxacin inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This bactericidal action covers Gram-negative pathogens (Pseudomonas aeruginosa, Haemophilus influenzae) and Gram-positive organisms (Staphylococcus aureus, Streptococcus pneumoniae). Its concentration-dependent killing achieves high tissue penetration, with minimal systemic absorption when administered topically [3] [5] [9].

  • Anti-Inflammatory Action: Dexamethasone potently inhibits phospholipase A2, reducing arachidonic acid release and subsequent synthesis of prostaglandins and leukotrienes. It suppresses cytokine production (e.g., IL-1β, TNF-α), adhesion molecule expression, and inflammatory cell infiltration. This mitigates edema, pain, and mucosal damage while preventing granulation tissue formation—common complications in prolonged otic inflammation [1] [3] [6].

Table 2: Pathogen Coverage and Inflammatory Mediators Targeted by Combination

ComponentPrimary TargetsMolecular Mechanisms
CiprofloxacinPseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzaeDNA gyrase inhibition → impaired DNA supercoiling and segregation
DexamethasoneProstaglandins, leukotrienes, IL-1β, TNF-αCytokine suppression → reduced vascular permeability and leukocyte migration

Critically, the anti-inflammatory component enhances antibiotic efficacy. Inflammation generates exudates and cellular debris that can impede antibiotic penetration. By reducing edema and improving tissue perfusion, dexamethasone facilitates ciprofloxacin diffusion to infection sites. Additionally, suppressing inflammation minimizes host-mediated tissue damage that could harbor bacteria [1] [3]. Preclinical studies confirm that dexamethasone does not impair ciprofloxacin’s bactericidal activity, validating their pharmacologic compatibility [1].

Evolution of Treatment Paradigms in Otic Inflammatory-Infectious Pathologies

The ciprofloxacin-dexamethasone combination instigated three paradigm shifts in otic disease management:

  • Transition from Systemic to Topical Therapy: Prior to fluoroquinolone-corticosteroid combinations, oral antibiotics were standard for tympanostomy tube otorrhea. However, systemic agents achieve suboptimal middle ear concentrations and incur gastrointestinal side effects. Topical ciprofloxacin-dexamethasone delivers 100–1000 times higher drug concentrations directly to the infection site, maximizing efficacy while minimizing systemic exposure [3] [6]. Clinical trials demonstrated superiority over oral amoxicillin-clavulanate for acute otitis media with tympanostomy tubes, cementing topical therapy as first-line [6].

  • Replacement of Ototoxic Agents: Aminoglycoside-based ear drops (e.g., gentamicin, tobramycin) posed significant cochleotoxic risks if used with tympanic membrane perforations. Fluoroquinolone-corticosteroid combinations exhibit no ototoxicity in animal models or human studies, making them safe for all otic compartments regardless of membrane status. This safety profile expanded treatable conditions to include chronic suppurative otitis media [3].

  • Extended-Duration Delivery Innovations: Conventional ear drops require frequent dosing (3–4 times daily) due to rapid clearance from the ear canal. Recent advances focus on hydrogel-based formulations enabling sustained release over 2–3 weeks. A 2020 study demonstrated a ciprofloxacin-dexamethasone hydrogel releasing therapeutic concentrations for >14 days in vitro, with preserved drug activity. This innovation addresses compliance challenges in pediatric populations and may prevent recurrent infections [1].

These advances reflect a deeper understanding of otic pathophysiology: infection and inflammation form a vicious cycle where bacteria trigger host inflammatory responses that damage protective epithelial barriers, facilitating further bacterial invasion. Dual-mechanism therapeutics like ciprofloxacin-dexamethasone disrupt this cycle at both points, yielding superior clinical outcomes and altering treatment guidelines worldwide [1] [3] [6].

Properties

Product Name

Ciprofloxacin+dexamethasone

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C39H47F2N3O8

Molecular Weight

723.8 g/mol

InChI

InChI=1S/C22H29FO5.C17H18FN3O3/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;7-10,19H,1-6H2,(H,23,24)

InChI Key

NTRHYMXQWWPZDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.